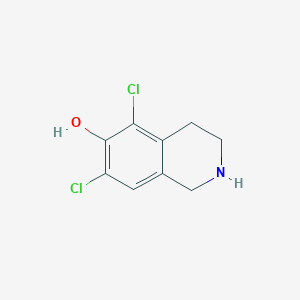

5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol: is a chemical compound with the molecular formula C9H9Cl2NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions and a hydroxyl group at the 6th position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline followed by hydroxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylating agents like sodium hydroxide or hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes chlorination, cyclization, and hydroxylation steps under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.

Major Products Formed:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydroisoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring isoquinolines.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs targeting neurological disorders and cancer. Its unique structure allows it to interact with specific biological targets, making it a valuable lead compound in drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions. The pathways involved include signal transduction and metabolic pathways that are crucial for cellular functions.

Comparison with Similar Compounds

- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

- 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline

- 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Comparison: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. Compared to 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, the hydroxyl group in this compound enhances its reactivity and potential for hydrogen bonding, making it more versatile in chemical synthesis and biological interactions. The presence of two chlorine atoms also increases its lipophilicity and potential for membrane permeability, which can be advantageous in drug design.

Biological Activity

5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 876108-97-3) is a synthetic compound belonging to the tetrahydroisoquinoline class. Its structure features two chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 6 position, contributing to its unique biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H9Cl2NO

- Molecular Weight : 218.08 g/mol

- Structure : The compound's structural features enhance its reactivity and interaction with biological targets compared to other derivatives.

Biological Activities

This compound has been shown to exhibit various biological activities:

- Anticancer Activity : Studies indicate that this compound may possess anticancer properties by inhibiting tumor cell proliferation and promoting apoptosis in cancer cells. The specific mechanism involves modulation of signaling pathways associated with cell growth and survival.

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of pathogens, suggesting potential use as an antimicrobial agent. Its activity is influenced by the substitution pattern on the isoquinoline core.

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can provide neuroprotective benefits, potentially useful in treating neurodegenerative disorders due to their ability to modulate neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways related to cancer progression and inflammation.

- Receptor Modulation : It may act on various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other tetrahydroisoquinoline derivatives highlights its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | Chlorine at positions 7 and 8 | Potent reversible inhibitor of phenylethanolamine N-methyltransferase |

| 5-Chloro-1,2,3,4-tetrahydroisoquinoline | Single chlorine at position 5 | Lower biological activity compared to dichloro derivatives |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 6 | Enhanced solubility; less potent against mycobacteria |

The dichlorinated framework of this compound enhances its reactivity and interaction with biological targets compared to its mono-chlorinated or unsubstituted counterparts .

Case Studies

Recent studies have focused on the therapeutic potential of this compound:

- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines at micromolar concentrations. The compound's mechanism was linked to apoptosis induction via caspase activation .

- Animal Models : In vivo studies using rodent models have shown that administration of this compound resulted in reduced tumor growth rates and improved survival outcomes in subjects with induced tumors .

Properties

CAS No. |

876108-97-3 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C9H9Cl2NO/c10-7-3-5-4-12-2-1-6(5)8(11)9(7)13/h3,12-13H,1-2,4H2 |

InChI Key |

SBDDVAHCMMAZHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=CC(=C(C(=C21)Cl)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.